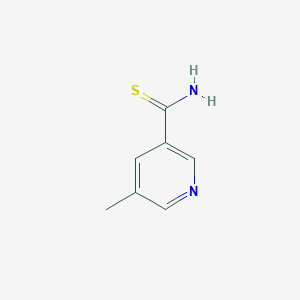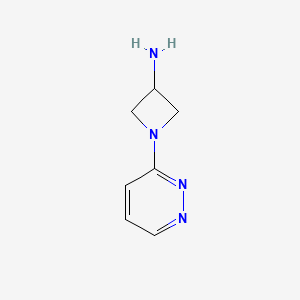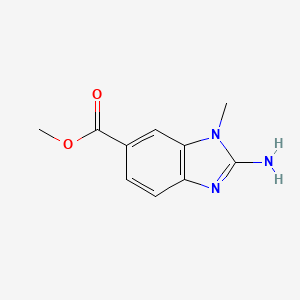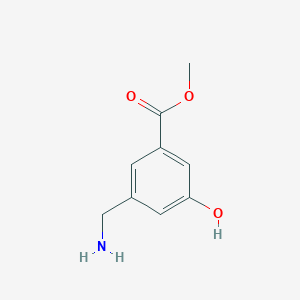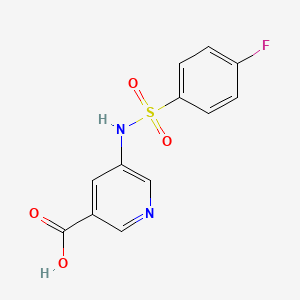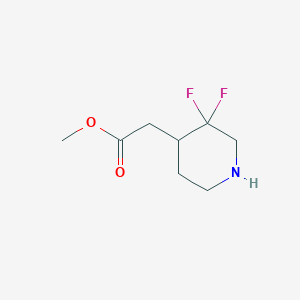
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate is a chemical compound with the molecular formula C8H13F2NO2 It is characterized by the presence of a piperidine ring substituted with two fluorine atoms and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,3-difluoropiperidin-4-yl)acetate typically involves the reaction of 3,3-difluoropiperidine with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3,3-difluoropiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
- Methyl 2-(4,4-difluoropiperidin-3-yl)acetate
- Methyl 2-(3,3-difluoropiperidin-4-yl)propanoate
Comparison: Methyl 2-(3,3-difluoropiperidin-4-yl)acetate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C8H13F2NO2 |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
methyl 2-(3,3-difluoropiperidin-4-yl)acetate |
InChI |
InChI=1S/C8H13F2NO2/c1-13-7(12)4-6-2-3-11-5-8(6,9)10/h6,11H,2-5H2,1H3 |
InChI Key |
IOKKUKWKMCLWRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCNCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520181.png)
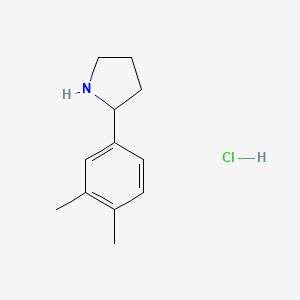
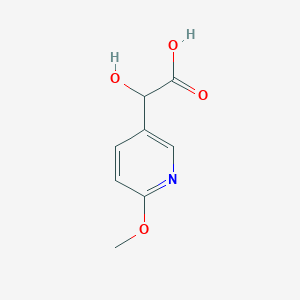
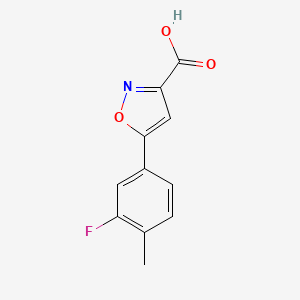
![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
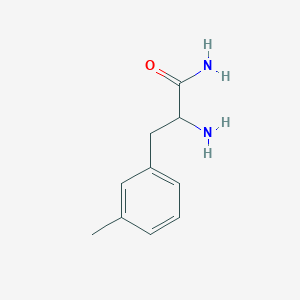
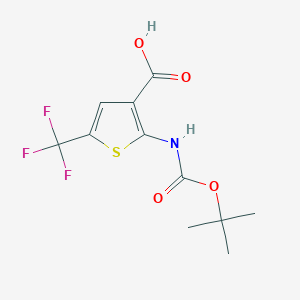
![4-{[(Tert-butoxy)carbonyl]amino}-2,6-dimethylbenzoicacid](/img/structure/B13520217.png)
![1-(1-(Pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B13520222.png)
